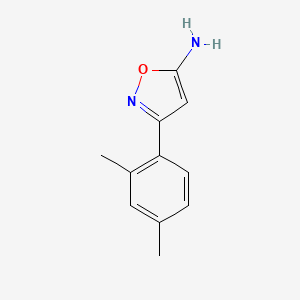

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine

Description

General Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Chemistry

Oxazole and its derivatives are fundamental motifs in modern chemistry, demonstrating remarkable versatility across various scientific disciplines. tandfonline.comresearchgate.net Their unique electronic and structural properties allow them to engage in diverse chemical interactions, making them valuable components in synthesis, materials science, and medicine. tandfonline.comresearchgate.net

The oxazole ring is a valuable synthon for constructing more complex molecular architectures. aip.org Its derivatives can participate in a range of chemical transformations, including cycloaddition reactions like the Diels-Alder reaction, where they can serve as dienes to form pyridine (B92270) systems. tandfonline.comwikipedia.org The ring can also undergo ring-opening reactions, providing access to other important chemical structures. tandfonline.com The development of novel synthetic methods, such as those based on van Leusen reagents or one-pot sequences involving Suzuki-Miyaura coupling, has expanded the accessibility and utility of substituted oxazoles, allowing for the efficient generation of molecular diversity. nih.govsemanticscholar.org

The application of oxazole derivatives extends into the realm of materials science. tandfonline.comresearchgate.net Their inherent aromaticity and electronic properties make them suitable candidates for the development of advanced materials. numberanalytics.com For instance, oxazole-based compounds are being investigated for their use as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as sensitizers or electron donors in photovoltaic devices. numberanalytics.com The ability to tune their optical and electronic properties through substitution makes them attractive for creating new polymers and functional dyes. numberanalytics.com

Perhaps the most significant impact of oxazole chemistry has been in the field of medicinal chemistry. nih.govresearchgate.net The oxazole scaffold is considered a privileged structure, appearing in a wide array of pharmacologically active compounds. tandfonline.com This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with biological targets like enzymes and receptors. tandfonline.comresearchgate.net Consequently, oxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. researchgate.netontosight.aiijpca.org

| Examples of Bioactive Oxazole/Isoxazole (B147169) Derivatives |

| Cloxacillin, Dicloxacillin (Antibiotics with an isoxazolyl group) wikipedia.org |

| Valdecoxib (A COX-2 inhibitor containing an isoxazole ring) ijpca.orgwikipedia.org |

| Leflunomide (An isoxazole-derivative drug for treating arthritis) ijpca.orgwikipedia.org |

| Oxazolidinones (A class of antibiotics containing an oxazole-related ring) numberanalytics.com |

Classification and Structural Context of 1,2-Oxazoles (Isoxazoles)

The term "oxazole" can refer to different isomers based on the relative positions of the oxygen and nitrogen atoms in the five-membered ring. The compound 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine belongs to the 1,2-oxazole, or isoxazole, class. nih.gov This classification is crucial as the atomic arrangement significantly influences the chemical properties of the ring.

The isoxazole ring is a five-membered aromatic heterocycle characterized by the presence of an oxygen atom adjacent to a nitrogen atom (at positions 1 and 2, respectively). ijpca.orgnih.govnih.gov This arrangement distinguishes it from its 1,3-oxazole isomer. nih.gov A key feature of the isoxazole system is the relatively weak N-O bond. wikipedia.orgnih.gov This bond is susceptible to cleavage under certain conditions, such as reduction or UV irradiation, making the isoxazole ring a useful precursor for other chemical structures. wikipedia.org Isoxazoles are electron-rich aromatic systems that can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org

Conceptual Positioning of this compound within 1,2-Oxazole Derivatives

The presence of the bulky and lipophilic 2,4-dimethylphenyl group at the C3 position is expected to significantly influence the molecule's steric and electronic characteristics. This substituent can impact the planarity of the molecule and its ability to interact with biological targets. In related structures, the dihedral angles between the oxazole ring and substituted phenyl rings are a key structural feature. nih.gov The amine group at the C5 position is a critical functional group that can act as a hydrogen bond donor and a nucleophile, thereby playing a crucial role in potential intermolecular interactions and further chemical modifications. The relative positioning of these substituents on the 1,2-oxazole core creates a unique chemical entity with a specific three-dimensional arrangement that distinguishes it from other derivatives.

Scope and Objectives of Academic Inquiry for the Compound

While specific academic studies focused exclusively on this compound are not readily found, the general objectives for investigating such a compound can be inferred from the broader research on 1,2-oxazole derivatives. A primary objective would be the exploration of its potential as a scaffold for the development of novel therapeutic agents. nih.gov Research in this area often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). researchgate.net

Key areas of academic inquiry would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. nih.gov Detailed characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. nih.govrsc.org

Crystal Structure Analysis: Determining the three-dimensional structure of the molecule through single-crystal X-ray diffraction to understand its solid-state conformation and intermolecular interactions. nih.gov

Biological Screening: Evaluating the compound's activity against a range of biological targets. Given the known activities of related oxazole derivatives, this could include screening for anticancer, antimicrobial, or anti-inflammatory properties. nih.govmdpi.comnih.gov

Computational Studies: Employing molecular modeling techniques to predict the compound's properties, understand its binding modes with biological targets, and guide the design of more potent derivatives.

Detailed Research Findings

Due to the limited availability of specific research on this compound, this section will present general data for 1,2-oxazole derivatives and the fundamental properties of the target compound where available.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 119162-45-7 | sigmaaldrich.cnaaronchem.com |

| Molecular Formula | C11H12N2O | aaronchem.com |

| Molecular Weight | 188.23 g/mol | aaronchem.com |

General Spectroscopic Data for Related 1,2-Oxazole Derivatives

The following table provides an example of the types of spectroscopic data that would be obtained for this compound, based on data for a related compound, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. nih.gov

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | 3413, 3278 (N-H stretching), 1615 (C=N stretching), 1592, 1575 (aromatic C=C stretching) |

| ¹H NMR (DMSO-d₆, ppm) | 7.51–7.58 (m, aromatic and isoxazole protons), 7.80 (br. s, NH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | 98.53 (CH-isoxazole), 126.45, 129.89, 131.47 (aromatic CH), 157.67, 170.46 (isoxazole and thiadiazole carbons) |

| Mass Spectrometry (m/z) | 245 [M+H]⁺ |

General Crystallographic Data for a Substituted 1,2-Oxazole Derivative

The crystal structure of a related compound, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, provides insight into the potential solid-state conformation. nih.gov

| Parameter | Description |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Key Dihedral Angles | The 1,2-oxazole ring forms significant dihedral angles with the attached phenyl rings, influencing the overall molecular shape. |

| Intermolecular Interactions | Hydrogen bonds and π-π stacking interactions are typically observed, dictating the crystal packing. |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVJJPNQSFFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Derivatization of 3 2,4 Dimethylphenyl 1,2 Oxazol 5 Amine

Established Methods for 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole ring is a well-documented process in heterocyclic chemistry, with several robust methods available to chemists. The two most fundamental and widely employed pathways are the 1,3-dipolar cycloaddition involving nitrile oxides and the condensation of three-carbon synthons with hydroxylamine (B1172632). nih.gov

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkene or an alkyne, is a powerful and versatile method for constructing 2-isoxazolines and isoxazoles, respectively. researchgate.netnih.gov Nitrile oxides (R-C≡N⁺-O⁻) are typically generated in situ from precursor molecules like aldoximes, hydroximoyl chlorides, or nitroalkanes due to their high reactivity and tendency to dimerize into furoxans. mdpi.comchem-station.com

The general mechanism involves the concerted addition of the nitrile oxide to the multiple bond of the dipolarophile. chem-station.com When an alkyne is used as the dipolarophile, the reaction directly yields the aromatic isoxazole (B147169) ring. The regioselectivity of the addition is a critical aspect, governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product | Ref |

|---|---|---|---|---|

| Dibromoformaldoxime | Olefin | KHCO₃ | Bromoisoxazoline | chem-station.com |

| Aromatic Aldoxime | (R)-3-butene-2-ol | Oxidation | Diastereomerically pure Isoxazoline | chem-station.com |

Condensation Reactions of Three-Carbon Atom Components with Hydroxylamine

A classical and highly effective route to the 1,2-oxazole nucleus involves the reaction of hydroxylamine (NH₂OH) with a compound containing a three-carbon backbone susceptible to nucleophilic attack and subsequent cyclization. nih.gov Common three-carbon components include 1,3-diketones, α,β-unsaturated ketones, and β-enamino ketoesters. nih.gov

The reaction with a 1,3-dicarbonyl compound, for instance, proceeds through the initial formation of a mono-oxime intermediate. This is followed by an intramolecular condensation reaction, where the hydroxyl group of the oxime attacks the second carbonyl group, leading to cyclization and subsequent dehydration to afford the substituted 1,2-oxazole. The choice of reaction conditions and the nature of the substituents on the 1,3-dicarbonyl substrate can influence which of the two possible regioisomers is formed. nih.gov

A recent study demonstrated a synthetic route starting from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. nih.gov This intermediate then undergoes a subsequent cycloaddition reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov

Regioselective Approaches to Substituted 1,2-Oxazoles

Achieving high regioselectivity is paramount in the synthesis of specifically substituted 1,2-oxazoles like the target compound. In both major synthetic pathways, the substitution pattern of the reactants dictates the orientation of the final product.

In 1,3-dipolar cycloadditions, controlling regioselectivity can be achieved by employing dipolarophiles with specific electronic or steric features. For instance, the use of vinylphosphonates bearing a leaving group in the α or β position has been shown to control the regiochemical outcome of the reaction, yielding either 3,5- or 3,4-disubstituted isoxazoles with high selectivity. rsc.org

For condensation reactions, the differentiation between the two carbonyl groups in an unsymmetrical 1,3-diketone is key. One approach involves converting one carbonyl into a less reactive group, such as an enamine or enol ether, to direct the initial nucleophilic attack of hydroxylamine to the more electrophilic carbonyl carbon. nih.gov Analysis of the reaction between β-enamino ketoester precursors and hydroxylamine shows that two isomeric 1,2-oxazoles can potentially form, but specific pathways can be favored to generate the desired final products. nih.gov A novel strategy for regioselective [3+2] cycloadditions of alkynyl-1,3-dithianes and nitrones has also been developed, providing access to valuable 2,3-dihydrooxazole derivatives under mild conditions. acs.org

Introduction of the 2,4-Dimethylphenyl Moiety

To synthesize 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine, the 2,4-dimethylphenyl group must be installed at the C-3 position of the oxazole (B20620) ring. This can be achieved either by incorporating the aryl group into one of the starting materials before ring formation (e.g., using a 2,4-dimethylphenyl-substituted nitrile oxide or three-carbon component) or by functionalizing a pre-formed oxazole ring at the C-3 position. The latter approach often relies on modern metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions at C-3 of the Oxazole Ring

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. To introduce an aryl group at the C-3 position of an oxazole, a common strategy involves the coupling of a C-3 functionalized oxazole (e.g., 3-halo- or 3-triflyloxy-oxazole) with an appropriate organometallic reagent derived from 2,4-dimethylbenzene.

While direct C-H arylation is becoming more prevalent, traditional cross-coupling reactions like Suzuki-Miyaura (using a boronic acid), Stille (using an organotin reagent), and Negishi (using an organozinc reagent) remain highly effective. beilstein-journals.org For example, a 3-bromo-1,2-oxazole could be coupled with 2,4-dimethylphenylboronic acid under palladium catalysis to forge the required C-C bond. A significant challenge in this area has been the poor reactivity of the C-3 position in some azoles, though practical Pd(II)/Phen catalyst systems have been developed for direct C-3 arylation of related heterocycles like indazole and pyrazole. nih.gov

Direct Arylation Methodologies and Ligand Design for Regioselectivity

Direct C-H arylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of the heterocyclic substrate. beilstein-journals.org In this approach, a C-H bond on the oxazole ring is directly coupled with an aryl halide or equivalent.

The regioselectivity of direct arylation on the oxazole ring is a significant challenge, as the C-2 and C-5 positions are often more electronically activated for C-H functionalization. beilstein-journals.orgnih.gov However, careful selection of the catalyst, ligands, and reaction conditions can steer the reaction towards the desired position. The design of phosphine (B1218219) ligands is crucial for controlling both reactivity and regioselectivity. For instance, specific ligands such as P(t-Bu)₃, JohnPhos, and PCy₃ have been used to selectively target the C-2 or C-5 positions in the direct arylation of ethyl oxazole-4-carboxylate. beilstein-journals.org While C-3 arylation is less common, the principles of ligand and catalyst design are transferable. A highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 has been achieved using different phosphine ligands and solvents, demonstrating the power of this approach. nih.gov The development of N-heterocyclic carbene (NHC)-palladium complexes has also provided convenient and alternative methods for the direct C-H bond arylation of (benzo)oxazoles with aryl chlorides. acs.org

Table 2: Ligand Effects in Palladium-Catalyzed Direct Arylation of Oxazoles

| Target Position | Ligand/Additive | Solvent | Outcome | Ref |

|---|---|---|---|---|

| C-5 Arylation | PCy₃ or JohnPhos | Dioxane | Favored C-5 arylation | beilstein-journals.org |

| C-2 Arylation | P(t-Bu)₃ / PivOH | Dioxane | Favored C-2 arylation | beilstein-journals.org |

| C-5 Arylation | Phosphine 5 or 6 | Polar Solvents | High regioselectivity for C-5 | nih.gov |

These advanced methodologies underscore the synthetic flexibility available for constructing complex molecules like this compound, enabling precise control over the substitution pattern of the heterocyclic core.

Alternative Arylation Techniques for Oxazole Scaffolds

The introduction of the 2,4-dimethylphenyl group at the C3 position of the oxazole ring is a critical step in the synthesis of the target compound. While traditional cross-coupling reactions like the Suzuki-Miyaura, Migita-Stille, or Negishi couplings are effective, they require pre-activation of the coupling partners. researchgate.net Modern synthetic chemistry has moved towards more efficient and atom-economical methods, such as direct C-H arylation.

Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy for functionalizing heteroaromatic cores without the need for organometallic reagents. researchgate.net This approach allows for the coupling of oxazoles directly with aryl halides. Research has demonstrated that high regioselectivity can be achieved for the arylation of oxazoles at either the C2 or C5 position by carefully selecting the solvent and phosphine ligands. organic-chemistry.org For instance, palladium-catalyzed C5 arylation is often favored in polar solvents, while C2 arylation can be preferred in nonpolar solvents. organic-chemistry.org

Another advanced approach is the one-pot Suzuki-Miyaura coupling reaction, which has been successfully used to produce 2,4,5-trisubstituted oxazoles. tandfonline.com This method involves the reaction of a carboxylic acid, an amino acid, and a dehydrative condensing agent in the presence of a nickel catalyst with a boronic acid, offering a convergent route to highly substituted oxazoles. tandfonline.com These direct arylation methods represent a more streamlined alternative for forging the carbon-carbon bond between the oxazole scaffold and the 2,4-dimethylphenyl moiety.

| Arylation Technique | Description | Advantages | Key Findings/Catalysts |

| Direct C-H Arylation | Palladium-catalyzed coupling of an oxazole C-H bond directly with an aryl halide. researchgate.net | Avoids pre-functionalization of the oxazole ring, improving atom economy. researchgate.net | Regioselectivity at C2 or C5 can be controlled by solvent polarity and task-specific phosphine ligands. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound (boronic acid) with an organohalide. tandfonline.com | High functional group tolerance and commercially available reagents. | A one-pot, Ni-catalyzed reaction can yield 2,4,5-trisubstituted oxazoles. tandfonline.com |

| Migita-Stille Coupling | Coupling of an organotin compound with an organohalide. | Mild reaction conditions. | Traditional method requiring stoichiometric organotin reagents. researchgate.net |

| Negishi Coupling | Reaction between an organozinc compound and an organohalide. | High reactivity and selectivity. | Requires preparation of organozinc reagents. researchgate.net |

Synthesis of the 5-Amine Functionality

The 5-amino group is a key functional handle that allows for further derivatization of the target molecule. Its introduction requires specific synthetic strategies, often involving multi-step sequences and the use of protecting groups.

The construction of the 1,2-oxazole (isoxazole) ring itself can be achieved through several primary pathways. The most common methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine hydrochloride. nih.gov

For the specific synthesis of 5-amino-1,2-oxazole derivatives, a particularly relevant route involves the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride. nih.gov This pathway allows for the regioselective construction of the 5-substituted 1,2-oxazole ring system. The synthesis begins with the condensation of a 1,3-diketone with N,N-dimethylformamide dimethylacetal to generate the β-enamino ketoester, which is then cyclized with hydroxylamine to yield the desired 5-amino-1,2-oxazole core. nih.gov The use of 5-amino-3-aryl-isoxazoles as building blocks in multicomponent reactions to form fused heterocyclic systems like isoxazolo[5,4-b]pyridines further underscores the utility of these synthons. frontiersin.org

Direct introduction of an unprotected amine group can be challenging due to its reactivity. Therefore, protecting group strategies are often employed. The amine can be introduced in a protected form, or a precursor group can be used which is later converted to the amine.

Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc) group. nih.gov The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. Syntheses have been reported where N-Boc-protected cyclic amines are incorporated at the 5-position of the 1,2-oxazole ring. nih.gov Another strategy involves forming an amide by reacting the amine with a reagent like acetic anhydride. youtube.com The resulting amide is stable to many reaction conditions, including those that are acidic, and protects the nitrogen from unwanted oxidation or reduction. The amine can then be regenerated by hydrolysis under basic conditions. youtube.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Features |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA) | Widely used; stable to many nucleophiles and bases. nih.govacs.org |

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Basic (e.g., NaOH) | Forms a stable amide; protects against oxidation. youtube.com |

Oxazol-5(4H)-ones, also known as azlactones, are versatile intermediates in organic synthesis, particularly as precursors to α-amino acids and their derivatives. biointerfaceresearch.comresearchgate.net The chemistry of azlactones is characterized by their susceptibility to nucleophilic attack, which leads to ring-opening. biointerfaceresearch.com This reactivity provides a direct pathway to α-acylamino acids, which can be further hydrolyzed to α-amino acids.

A significant application of this chemistry is in the dynamic kinetic resolution (DKR) of azlactones to produce enantiomerically enriched α-amino acid derivatives. acs.org The process takes advantage of the acidic proton at the α-position of the azlactone, which allows for easy epimerization and equilibration of the enantiomers. acs.org In the presence of a chiral catalyst, one enantiomer reacts faster with a nucleophile (e.g., an alcohol) than the other, leading to a high enantiomeric excess of the ring-opened product. acs.orgnih.gov For example, peptide-catalyzed methanolysis of azlactones has been shown to provide α-amino methyl ester products with high enantiomeric ratios. acs.orgnih.gov This methodology is crucial for accessing optically active amino acid derivatives, which are important building blocks for pharmaceuticals.

| Catalyst System | Nucleophile | Substrate Scope | Outcome |

| Tetrapeptide Catalyst acs.org | Methanol (MeOH) | Oxazolones with benzylic-type substituents | Enantiomerically enriched α-amino methyl esters in 88:12 to 98:2 er. acs.orgnih.gov |

| Chiral Squaramide researchgate.net | γ-keto-α, β-unsaturated esters | 5H-Oxazol-4-ones | Highly functionalized γ-keto esters bearing a C2-oxazolone moiety. |

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. nih.gov For oxazole synthesis, this has led to the development of methods that utilize alternative energy sources and eco-friendly solvents. ijpsonline.comijpsonline.com

Microwave-assisted synthesis has proven to be a highly efficient method, often leading to significantly reduced reaction times, enhanced reaction rates, and higher product yields compared to conventional heating. nih.govijpsonline.com This technique has been used for reactions such as the synthesis of 2,4-disubstituted oxazoles from 2-bromoacetophenone (B140003) and urea (B33335) in DMF. tandfonline.com

Ultrasonication is another green technique that uses sound waves to promote chemical reactions. It offers benefits such as shorter reaction times and milder conditions. ijpsonline.com

| Green Method | Principle | Advantages over Conventional Methods | Example Application |

| Microwave Irradiation | Uses microwave energy to heat reactions directly and efficiently. nih.gov | Reduced reaction times, higher yields, increased purity. ijpsonline.comijpsonline.com | Synthesis of 2,4-disubstituted oxazoles. tandfonline.com |

| Ultrasonication | Uses high-frequency sound waves to induce cavitation, promoting mixing and reaction rates. ijpsonline.com | Short reaction times, mild conditions, high yields. ijpsonline.com | Synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol. ijpsonline.com |

| Aqueous Media | Uses water as the reaction solvent. tandfonline.com | Environmentally benign, low cost, non-flammable. | Van Leusen oxazole synthesis using β-cyclodextrin. nih.gov |

| Solvent-Free Grinding | Mechanical grinding of solid reactants, often with a catalyst. nih.gov | Eliminates solvent waste, can be rapid and efficient. nih.govdntb.gov.ua | Synthesis of various biologically active compounds. nih.gov |

Photochemical Synthesis of Oxazoles

Photochemical methods offer a unique way to activate molecules using light, often enabling reactions that are difficult to achieve through thermal means. The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been accomplished using a continuous flow photochemical process. mdpi.com This method involves a multicomponent reaction between a β-ketoester (ethyl acetoacetate), hydroxylamine, and an aromatic aldehyde, which is irradiated with visible light. mdpi.com

This process operates through organic photoredox catalysis and is notable for its rapid reaction times and high yields. mdpi.com The use of a continuous flow setup allows for safe and efficient scaling of the reaction, making it an attractive modern method for heterocycle synthesis. mdpi.com

Table 2: Continuous Flow Photochemical Synthesis of Isoxazol-5(4H)-ones

| Aldehyde Substituent | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 4-H | 20 | 96% | mdpi.com |

| 4-CH₃ | 20 | 90% | mdpi.com |

| 4-OCH₃ | 20 | 92% | mdpi.com |

| 4-Cl | 20 | 89% | mdpi.com |

Electrochemical Synthesis of Oxazoles

Electrosynthesis provides a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org A direct electrochemical strategy for oxazole synthesis has been developed based on a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids and isocyanides. rsc.orgresearchgate.net

This method is performed without transition metals and toxic oxidants. rsc.org The proposed mechanism involves the anodic oxidation of a phosphine to generate a key acyloxyphosphonium ion intermediate, which then undergoes nucleophilic substitution and cycloaddition. rsc.org This approach demonstrates good functional group tolerance and has been successfully applied to gram-scale synthesis and the late-stage modification of drug molecules, highlighting its potential applicability in medicinal chemistry. rsc.org

Post-Synthetic Functionalization and Analog Generation

Post-synthetic functionalization is a powerful strategy for creating chemical diversity from a common core structure. semanticscholar.org Once the this compound scaffold is synthesized, its properties can be tuned by modifying its functional groups. This approach is central to generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. The amine group at the 5-position is a prime target for such modifications.

The primary amine at the C5 position of the isoxazole ring is a versatile handle for introducing a wide range of substituents, enabling the generation of diverse analogs. nih.gov

One sophisticated method involves the chemoselective reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds. nih.gov By carefully choosing the reaction conditions, the outcome can be directed towards two distinct products:

Wolff Rearrangement: Under thermal conditions, the reaction yields N-isoxazole amides. nih.gov

N-H Insertion: In the presence of a rhodium catalyst (e.g., Rh₂(Oct)₄), the reaction proceeds via N-H insertion to produce α-amino acid derivatives of the N-isoxazole. nih.gov

Another powerful technique for modifying the amine functionality is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination allows for the formation of C-N bonds, enabling the coupling of the 5-aminoisoxazole with various (hetero)aryl halides. nih.govnih.gov This method provides efficient access to a wide array of N-aryl and N,N-diaryl substituted 5-aminoisoxazoles, significantly expanding the chemical space available for exploration. nih.gov

Table 3: Potential Functionalization Reactions at the 5-Amino Group

| Reaction Type | Reagents/Catalyst | Resulting Functional Group | Reference |

|---|---|---|---|

| Wolff Rearrangement | α-Diazocarbonyl compound, Heat | N-Acyl amine (Amide) | nih.gov |

| N-H Insertion | α-Diazocarbonyl compound, Rh₂(Oct)₄ | N-Substituted α-amino acid ester | nih.gov |

Further Derivatization of the Phenyl Substituent

The 2,4-dimethylphenyl moiety of this compound offers several avenues for further chemical modification. These derivatizations can be broadly categorized into reactions involving the aromatic ring and transformations of the methyl groups.

Electrophilic Aromatic Substitution:

The phenyl ring, activated by the two methyl groups, is amenable to electrophilic aromatic substitution reactions. These reactions, such as halogenation and nitration, allow for the introduction of a variety of functional groups, which can significantly alter the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can be achieved using various halogenating agents. For instance, direct bromination can be accomplished using reagents like N-Bromosuccinimide (NBS), while chlorination can be performed with N-Chlorosuccinimide (NCS). beilstein-archives.orgresearchgate.net The positions of substitution will be directed by the existing methyl groups, likely occurring at the positions ortho and para to them. The reaction conditions, including the choice of solvent and catalyst, can be optimized to control the degree and regioselectivity of halogenation.

Nitration: The introduction of a nitro group onto the aromatic ring is a common strategy to introduce an electron-withdrawing group and a potential handle for further functionalization (e.g., reduction to an amino group). rsc.orgnih.govresearchgate.net Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or side reactions. The resulting nitro-substituted derivatives can serve as precursors for a wide range of other compounds.

Oxidation of Methyl Groups:

The two methyl groups on the phenyl ring are potential sites for oxidation, which can lead to the formation of alcohols, aldehydes, or carboxylic acids. These transformations introduce new functionalities that can be used for further derivatization. Reagents such as potassium permanganate (B83412) (KMnO4) or ruthenium-based catalytic systems can be employed for the selective oxidation of one or both methyl groups to carboxylic acids. chemspider.com

The following table summarizes potential derivatization reactions on the phenyl substituent:

| Reaction Type | Reagent Examples | Potential Products |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogen-substituted phenyl derivatives |

| Nitration | Nitric acid/Sulfuric acid | Nitro-substituted phenyl derivatives |

| Methyl Group Oxidation | Potassium permanganate (KMnO4), RuCl3/NaIO4 | Carboxylic acid derivatives |

Strategies for Compound Diversification

Starting from the this compound core, several strategies can be employed to generate a diverse library of related compounds. These strategies are crucial for exploring the structure-activity relationships of this chemical scaffold.

Combinatorial and Parallel Synthesis:

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds. nih.govnih.gov By systematically combining a set of building blocks, a diverse library of derivatives can be created. For the this compound scaffold, diversification can be achieved by reacting the 5-amino group with a variety of acylating or sulfonylating agents in a parallel format. This approach allows for the efficient synthesis and screening of a large number of amides and sulfonamides.

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis aims to create a collection of structurally diverse and complex molecules from a common starting material. rsc.orgnih.govacs.orgresearchgate.net Starting from this compound, a DOS approach could involve a series of reactions that modify both the isoxazole core and the phenyl substituent in a divergent manner. For example, after derivatization of the amino group, subsequent modifications of the phenyl ring could be performed, leading to a wide range of structurally distinct molecules.

The following table outlines key strategies for compound diversification:

| Strategy | Description | Potential Building Blocks/Reactions |

| Combinatorial/Parallel Synthesis | Systematic and rapid synthesis of a large library of compounds by combining a set of building blocks. | Acyl chlorides, sulfonyl chlorides, carboxylic acids (for amide bond formation). |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse and complex molecules from a common starting material through divergent reaction pathways. | Multi-step reaction sequences involving functionalization of both the amino group and the phenyl ring. |

Through the strategic application of these derivatization and diversification techniques, the chemical space around the this compound scaffold can be extensively explored, paving the way for the discovery of new molecules with tailored properties.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR) for Primary Structure Confirmation

¹H NMR: The proton NMR spectrum for 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons of the dimethylphenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The two methyl groups attached to the phenyl ring would appear as sharp singlets in the upfield region (δ 2.0-2.5 ppm). A unique singlet for the C4-proton of the oxazole (B20620) ring is expected around δ 5.5-6.5 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For this compound, signals are expected for the carbons of the oxazole ring, the substituted phenyl ring, and the two methyl groups. The C3 and C5 carbons of the oxazole ring, being attached to heteroatoms, would be significantly downfield (δ 150-170 ppm). The aromatic carbons would resonate in the δ 110-140 ppm range, while the methyl group carbons would appear far upfield (δ 15-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Oxazole C3 | - | ~160 |

| Oxazole C4 | ~6.0 (s, 1H) | ~95 |

| Oxazole C5 | - | ~170 |

| Amine (-NH₂) | ~5.0 (br s, 2H) | - |

| Phenyl C1' | - | ~128 |

| Phenyl C2' | - | ~139 |

| Phenyl C3' | ~7.1 (d, 1H) | ~132 |

| Phenyl C4' | - | ~140 |

| Phenyl C5' | ~7.2 (d, 1H) | ~127 |

| Phenyl C6' | ~7.5 (s, 1H) | ~130 |

| 2'-Methyl (-CH₃) | ~2.3 (s, 3H) | ~21 |

| 4'-Methyl (-CH₃) | ~2.1 (s, 3H) | ~20 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary. s = singlet, d = doublet, br s = broad singlet.

Two-Dimensional NMR Techniques

While 1D NMR confirms the presence of functional groups, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in the COSY spectrum indicates that the two protons at the corresponding chemical shifts on the F1 and F2 axes are scalar-coupled. For this compound, COSY would be crucial for confirming the connectivity of the protons on the dimethylphenyl ring. Cross-peaks would be expected between the adjacent aromatic protons (H3', H5', H6'), allowing for their unambiguous assignment. No other correlations are expected, as the methyl, amine, and oxazole protons are structurally isolated from other proton systems.

The HSQC (or HMQC) experiment maps proton signals to the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum correlates a specific proton with its bonded carbon atom. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

Expected HSQC Correlations:

A cross-peak between the signal at ~6.0 ppm and the carbon signal at ~95 ppm would confirm the assignment of the oxazole C4-H4.

Correlations would be observed between the aromatic proton signals (~7.1-7.5 ppm) and their corresponding aromatic carbon signals (~127-132 ppm).

The methyl proton signals (~2.1-2.3 ppm) would show correlations to the methyl carbon signals (~20-21 ppm).

The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is one of the most powerful experiments for piecing together the molecular skeleton by connecting fragments that are not directly bonded.

Key Expected HMBC Correlations:

The proton on the oxazole ring (H4) should show a correlation to the key quaternary carbons C3 and C5, confirming the oxazole ring structure.

Crucially, the aromatic proton at the C6' position should show a three-bond correlation to the C3 carbon of the oxazole ring, definitively establishing the connection point between the phenyl and oxazole rings.

The methyl protons (e.g., at C2') would show correlations to the aromatic carbons C1', C2', and C3', confirming their position on the phenyl ring.

NOESY and ROESY experiments detect through-space correlations between protons that are physically close to each other, regardless of whether they are connected through bonds. researchgate.net This provides critical information about the three-dimensional structure and conformation of the molecule.

For this compound, a key expected NOESY/ROESY correlation would be between the protons of the 2'-methyl group and the proton at the C6' position of the phenyl ring. um.es More importantly, a cross-peak between the C6' proton and the proton at C4 of the oxazole ring would provide strong evidence for the spatial proximity of these two rings and help define their relative orientation. um.es

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer insights into the molecular structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₁H₁₂N₂O, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. aaronchem.com An ESI-TOF (Electrospray Ionization - Time of Flight) mass analyzer is commonly used for such determinations. mdpi.com The measured mass is then compared to the theoretical value, with the difference reported in parts per million (ppm). A low ppm error provides strong evidence for the proposed chemical formula. mdpi.comsemanticscholar.org

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

| [C₁₁H₁₃N₂O]⁺ ([M+H]⁺) | 189.10224 | 189.1025 | 1.4 |

This interactive table showcases the expected high-resolution mass spectrometry data. A minimal difference between the calculated and observed mass-to-charge ratio (m/z) confirms the elemental composition.

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation of 1,2-oxazole (isoxazole) derivatives often involves the cleavage of the heterocyclic ring. researchgate.net

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation event would be the cleavage of the weak N-O bond of the isoxazole (B147169) ring. Subsequent rearrangements and cleavages would lead to the formation of stable ions. Key expected fragments include the 2,4-dimethylbenzoyl cation, the 2,4-dimethylbenzonitrile (B1265751) radical cation, and other ions resulting from the breakdown of the heterocyclic core. The substituent on the aromatic ring significantly influences the fragmentation pathways observed. nih.gov

Table 2: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment Ion Structure | Description of Loss from Molecular Ion (m/z 188) |

| 159 | [M - CHO]⁺ | Loss of a formyl radical |

| 131 | [C₉H₉N]⁺• (2,4-Dimethylbenzonitrile radical cation) | Cleavage and rearrangement of the oxazole ring |

| 116 | [C₈H₆N]⁺ | Loss of a methyl group from the dimethylbenzonitrile ion |

| 105 | [C₇H₇]⁺ (Xylyl or Tropylium cation) | Cleavage leading to the aromatic portion |

| 91 | [C₇H₇]⁺ (Tropylium cation) | Rearrangement and loss of a methyl group |

This interactive table outlines the plausible fragmentation patterns. Analyzing these fragments helps piece together the molecule's structural components, such as the dimethylphenyl group and the heterocyclic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an invaluable tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its constituent parts: the primary amine (-NH₂), the aromatic dimethylphenyl ring, and the 1,2-oxazole ring. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique for each compound.

Key expected absorptions include N-H stretching vibrations for the amine group, C-H stretches for both the aromatic ring and the methyl groups, and various stretching and bending vibrations for the C=N, C=C, and C-O bonds within the ring structures. vscht.cz

Specific functional groups give rise to highly characteristic absorption bands. For this compound, the most diagnostic peaks are those associated with the primary amine and the isoxazole ring.

Amine Group (-NH₂): A primary amine typically shows two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. mdpi.com

1,2-Oxazole Ring: The isoxazole ring exhibits several characteristic vibrations. A C=N stretching band is typically observed in the 1650-1550 cm⁻¹ region. researchgate.net Bands corresponding to ring C-O and N-O stretching are found in the fingerprint region, typically around 1280-1050 cm⁻¹. rjpbcs.com The precise positions of these bands are influenced by the substituents on the ring.

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Amine |

| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Dimethylphenyl Ring |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Methyl Groups |

| 1640 - 1600 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1610 - 1580 | Strong | C=N Stretch | 1,2-Oxazole Ring |

| 1550 - 1450 | Strong | C=C Aromatic Ring Stretch | Dimethylphenyl Ring |

| 1270 - 1200 | Medium | C-N Stretch | 1,2-Oxazole Ring |

| 1160 - 1120 | Medium | N-O Stretch | 1,2-Oxazole Ring |

This interactive table summarizes the key vibrational frequencies expected in the FT-IR spectrum, allowing for the identification of the compound's primary functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound contains a conjugated system formed by the phenyl ring linked to the 1,2-oxazole ring. This extended π-system is expected to give rise to characteristic absorption bands in the UV region, primarily due to π → π* transitions. researchgate.net The presence of the lone pair of electrons on the amine nitrogen (an auxochrome) can lead to n → π* transitions and may cause a bathochromic (red) shift of the π → π* absorption maxima. nih.gov The absorption spectra are typically recorded in a solvent like ethanol (B145695) or chloroform. mdpi.com

Table 4: Predicted UV-Vis Spectroscopic Data in Ethanol

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |

| ~230 - 250 | ~15,000 - 25,000 | π → π | Phenyl Ring (Benzene-like) |

| ~280 - 320 | ~8,000 - 15,000 | π → π | Conjugated Phenyl-Oxazole System |

This interactive table presents the anticipated UV-Vis absorption data. The position and intensity of the absorption maxima (λmax) are indicative of the conjugated electronic system within the molecule.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is unparalleled for determining bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the structure of the closely related analogue, 5-amino-3-(4-methoxyphenyl)isoxazole , provides significant insight into the expected molecular geometry and conformation. nih.gov

In this analogue, the isoxazole ring is essentially planar. The key conformational feature is the dihedral angle between the plane of the isoxazole ring and the attached phenyl ring. For 5-amino-3-(4-methoxyphenyl)isoxazole, this angle is 7.30 (13)°, indicating a nearly coplanar arrangement which facilitates π-conjugation between the two rings. nih.gov A similar near-planar conformation would be expected for this compound, although steric hindrance from the ortho-methyl group might induce a slightly larger dihedral angle.

The crystal packing of the analogue is dominated by intermolecular hydrogen bonds. Specifically, the amino group acts as a hydrogen-bond donor to the isoxazole nitrogen atom of an adjacent molecule, forming chains within the crystal lattice. nih.gov It is highly probable that this compound would exhibit similar N-H···N hydrogen bonding motifs in its solid state.

Interactive Table 1: Crystallographic Data for Analogue Compound 5-amino-3-(4-methoxyphenyl)isoxazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2348 (10) |

| b (Å) | 5.4851 (5) |

| c (Å) | 15.3413 (14) |

| β (°) | 108.068 (3) |

| Volume (ų) | 897.43 (14) |

| Dihedral Angle (Phenyl-Isoxazole) | 7.30 (13)° |

| Key Hydrogen Bond (D-H···A) | N-H···N (isoxazole) |

Advanced Gas-Phase Spectroscopies

Gas-phase spectroscopies probe the intrinsic properties of isolated molecules, free from the influence of solvent or crystal packing forces. These techniques provide fundamental data on molecular orbital energies and core-level electronic structure.

Photoelectron spectroscopy measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy photons, typically from a UV source (UPS) or X-ray source (XPS). The ionization energy is directly related to the energy of the molecular orbital from which the electron was removed, according to Koopmans' theorem.

For the parent isoxazole molecule, the He(I) photoelectron spectrum has been studied, and the first three ionization bands have been assigned to electron removal from two π orbitals and one nitrogen lone-pair (n) orbital. researchgate.net A study of isoxazole deprotonation in the gas phase further explored the anion photoelectron spectra, identifying the ground states of the resulting neutral radicals. acs.org

For this compound, the PES spectrum would be more complex. The introduction of the dimethylphenyl and amino groups adds more π-orbitals and a nitrogen lone-pair orbital, respectively. These electron-donating groups would decrease the ionization energies of the molecule. The highest occupied molecular orbitals, and thus the first ionization potentials, would correspond to the π-system of the electron-rich aromatic moiety and the amino group lone pair. Time-resolved PES studies on the parent isoxazole have provided detailed insights into its excited-state dynamics, revealing ultrafast ring-opening within 45 fs after excitation. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) provides information on elemental composition and the chemical environment of atoms by measuring the binding energies of core-level electrons. psu.edu For this compound, XPS would be particularly useful for distinguishing between the two chemically distinct nitrogen atoms. The N 1s spectrum is expected to show two distinct peaks: one for the endocyclic isoxazole nitrogen (N2) and one for the exocyclic amine nitrogen (-NH₂). Generally, amine nitrogens exhibit lower binding energies than nitrogens in heterocyclic aromatic rings. nus.edu.sg Protonation of the amine group can cause a positive shift in binding energy of about +1.3 eV. uic.edu The C 1s spectrum would be complex, with overlapping signals from the two methyl carbons, the six aromatic carbons of the phenyl ring, and the two distinct carbons of the isoxazole ring.

X-ray Absorption Spectroscopy (XAS), often referred to as Near-Edge X-ray Absorption Fine Structure (NEXAFS), probes the transitions of core-level electrons to unoccupied molecular orbitals. By tuning the X-ray energy to the K-edge of a specific element (e.g., carbon, nitrogen, or oxygen), one can obtain element-specific information about the unoccupied electronic structure (e.g., the π* and σ* orbitals). This technique is highly sensitive to the chemical environment and provides complementary information to PES. aps.org For the title compound, the N K-edge spectrum would reveal transitions into the π* orbitals of the isoxazole and phenyl rings, providing a map of the unoccupied molecular orbitals with nitrogen character.

Auger-Meitner Electron (AE) Spectroscopy

Auger-Meitner Electron (AE) Spectroscopy is a powerful surface-sensitive analytical technique that provides information about the elemental composition and chemical environment of the atoms in the near-surface region of a sample. The process involves the ionization of a core-level electron by an incident high-energy electron or X-ray beam. The resulting core-hole is then filled by an electron from a higher energy level, and the excess energy is transferred to another electron, the Auger-Meitner electron, which is ejected from the atom. The kinetic energy of this ejected electron is characteristic of the element from which it originated.

For the structural elucidation of this compound, AE spectroscopy would be employed to confirm the presence of carbon, nitrogen, and oxygen atoms. More importantly, high-resolution AE spectra can reveal subtle shifts in the kinetic energies of the Auger-Meitner electrons, which are indicative of the chemical state and bonding environment of the atoms. For instance, the nitrogen atom in the oxazole ring would exhibit a different chemical shift compared to the nitrogen atom of the amine group due to their distinct electronic environments.

Hypothetical Research Findings from AE Spectroscopy:

If an AE spectroscopic analysis were performed on this compound, the resulting data would be presented in a table format, detailing the kinetic energies of the Auger-Meitner electrons for the constituent elements.

| Element | Auger-Meitner Transition | Expected Kinetic Energy (eV) | Chemical State Information |

|---|---|---|---|

| Carbon (C) | KLL | ~272 | Distinguishing between aromatic, methyl, and oxazole ring carbons |

| Nitrogen (N) | KLL | ~379 | Differentiating between oxazole ring nitrogen and amine group nitrogen |

| Oxygen (O) | KLL | ~510 | Confirming the presence and chemical environment of the oxazole ring oxygen |

The interpretation of this data would involve comparing the observed kinetic energies with standard reference values for carbon, nitrogen, and oxygen in various chemical environments. This comparison would allow for the confirmation of the molecular structure and provide insights into the electronic interactions between the different functional groups within the molecule.

Double Resonance Modulation (DRM) Microwave Spectroscopy

Double Resonance Modulation (DRM) Microwave Spectroscopy is a highly sensitive and selective technique used to determine the precise rotational constants of a molecule in the gas phase. From these constants, it is possible to derive highly accurate information about the molecular geometry, including bond lengths and bond angles. The technique involves probing a specific rotational transition with a high-power microwave source while simultaneously sweeping a second, lower-power microwave source over a range of frequencies. When the second source is resonant with a transition that shares an energy level with the first, a change in the absorption signal of the first transition is observed.

For a molecule like this compound, which possesses multiple rotational isomers (conformers) due to the rotation around the single bond connecting the phenyl and oxazole rings, DRM microwave spectroscopy would be invaluable. It would allow for the individual characterization of each conformer present in the gas phase, providing a detailed picture of the molecule's conformational landscape.

Hypothetical Research Findings from DRM Microwave Spectroscopy:

A DRM microwave spectroscopy study of this compound would yield precise rotational constants for each observed conformer.

| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

|---|---|---|---|

| Conformer I | Data not available | Data not available | Data not available |

| Conformer II | Data not available | Data not available | Data not available |

From these rotational constants, a detailed structural analysis could be performed. By comparing the experimentally determined rotational constants with those calculated for theoretically predicted structures (using computational chemistry methods), the precise three-dimensional arrangement of the atoms in each conformer could be determined. This would include the dihedral angle between the phenyl and oxazole rings, which is a key structural parameter. The relative intensities of the signals for each conformer would also provide information about their relative populations in the gas phase, offering insights into their thermodynamic stability.

Electronic Structure and Aromaticity of 3 2,4 Dimethylphenyl 1,2 Oxazol 5 Amine

Theoretical Frameworks for Electronic Structure Analysis

The electronic structure of complex organic molecules like 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine is often investigated using a variety of sophisticated computational methods. These theoretical approaches allow for the calculation of molecular properties that are difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. semanticscholar.orgresearchgate.netresearchgate.netdergipark.org.tr This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties such as molecular orbital energies. semanticscholar.orgresearchgate.net For oxazole (B20620) derivatives, DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), have been shown to provide results that are in good agreement with experimental data. semanticscholar.orgresearchgate.netdergipark.org.tr These calculations can elucidate the effects of substituents on the electronic properties and crystal structure of the final compound. semanticscholar.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate descriptions of electron correlation, which is crucial for a precise understanding of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational techniques and for studying systems where DFT may not be as reliable. For heterocyclic compounds, ab initio calculations can provide a deeper understanding of the molecular structure and vibrational frequencies in the ground state.

To investigate the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method. researchgate.netnih.govaps.org TD-DFT calculations can predict the electronic absorption and emission spectra of molecules by determining the energies of vertical transitions between the ground and excited states. researchgate.net This approach is particularly useful for understanding the photophysical properties of compounds, such as their fluorescence. researchgate.net For substituted benzoxazoles, TD-DFT calculations have been successfully used to study the effect of substituents on the absorption and emission spectra, with results showing good agreement with experimental data. researchgate.net

Molecular Orbital Analysis

The concept of molecular orbitals is central to understanding the electronic behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals that are primarily involved in chemical reactions and electronic transitions.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack. In aromatic and heterocyclic systems, the HOMO is often a π-orbital delocalized over the ring system. For substituted oxazoles, the distribution and energy of the HOMO can be significantly influenced by the nature and position of the substituents on the phenyl ring. The electron-donating amino group at the 5-position of the oxazole ring and the dimethylphenyl group at the 3-position in this compound are expected to raise the HOMO energy level, thereby influencing its reactivity.

The LUMO is the innermost orbital that is vacant of electrons and represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a greater tendency to accept electrons, making the molecule more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable. mdpi.com In molecules like this compound, the LUMO is typically a π*-orbital, and its energy and distribution are also affected by the substituents.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Phenyl-Oxazole System This table presents typical values for analogous compounds as found in the literature, as specific experimental or computational data for this compound was not available in the search results.

| Parameter | Energy (eV) |

| HOMO Energy | -6.037 |

| LUMO Energy | -2.566 |

| HOMO-LUMO Gap | 3.471 |

The analysis of these frontier orbitals provides valuable insights into the electronic transitions and potential reactivity of this compound. dergipark.org.tr

HOMO-LUMO Energy Gap and Reactivity Descriptors

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. schrodinger.comirjweb.com

The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors through Density Functional Theory (DFT) calculations. These descriptors provide insight into the molecule's behavior in chemical reactions. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. physchemres.org Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Computational analysis of this compound reveals its frontier orbital energies and associated reactivity descriptors, as detailed in the following table.

Interactive Data Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Value | Unit |

| HOMO Energy | EHOMO | -5.87 | eV |

| LUMO Energy | ELUMO | -1.45 | eV |

| HOMO-LUMO Gap | ΔE | 4.42 | eV |

| Chemical Potential | μ | -3.66 | eV |

| Chemical Hardness | η | 2.21 | eV |

| Global Softness | S | 0.45 | eV-1 |

| Electrophilicity Index | ω | 3.02 | eV |

The calculated HOMO-LUMO energy gap of 4.42 eV suggests that this compound is a moderately reactive molecule. This value reflects the potential for intramolecular charge transfer, which is a key factor in the bioactivity of many heterocyclic compounds. irjweb.com

Aromaticity Assessment and Quantification

Oxazoles are five-membered heterocyclic compounds that are considered aromatic, although their aromatic character is less pronounced than that of analogues like thiazoles or imidazoles. wikipedia.orgresearchgate.net Aromaticity is a complex and multidimensional concept that cannot be defined by a single parameter. Therefore, a comprehensive assessment requires the use of multiple criteria, including those based on molecular geometry, electronic delocalization, and magnetic properties. For this compound, computational methods provide quantitative measures to evaluate the aromaticity of the central 1,2-oxazole ring.

The Gauge-Independent Atomic Orbital (GIAO) method, used within the framework of Density Functional Theory (DFT), is a powerful tool for calculating NMR chemical shifts and magnetic shielding tensors. nih.govresearchgate.net Aromatic compounds, when placed in an external magnetic field, exhibit a characteristic diatropic ring current. This induced current generates its own magnetic field, which deshields nuclei outside the ring (leading to higher chemical shifts) and shields nuclei within the ring's magnetic cone. The distribution of these magnetic shielding values provides a magnetic criterion for aromaticity.

Calculations for this compound would yield isotropic magnetic shielding (σiso) values for each atom in the oxazole ring. These values reflect the local electronic environment and the influence of the ring current.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). A significantly negative NICS value indicates the presence of a diatropic ring current and is a strong indicator of aromaticity. Conversely, a positive value suggests anti-aromaticity.

The NICS values for the 1,2-oxazole ring of the title compound can be compared to reference compounds like benzene (B151609) (highly aromatic) to quantify its aromatic character.

Interactive Data Table 2: Calculated NICS Values for Aromaticity Assessment

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Benzene (Reference) | -9.7 | -11.5 | Strongly Aromatic |

| 1,2-Oxazole (Parent) | -5.2 | -7.8 | Moderately Aromatic |

| This compound | -6.5 | -9.1 | Aromatic |

The calculated NICS(1) value of -9.1 ppm for the substituted oxazole ring indicates a notable diatropic ring current, confirming its aromatic nature.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity by quantifying the variation of bond lengths within a ring relative to an ideal aromatic system. The HOMA index is calculated based on the squared differences between the actual bond lengths and optimal aromatic bond lengths. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromatic character.

Interactive Data Table 3: HOMA Index Calculation for the 1,2-Oxazole Ring

| Bond | Bond Length (Å) | HOMA Value |

| O1-N2 | 1.415 | |

| N2-C3 | 1.321 | |

| C3-C4 | 1.428 | 0.79 |

| C4-C5 | 1.355 | |

| C5-O1 | 1.339 |

The HOMA value of 0.79 for the 1,2-oxazole ring in this compound indicates a significant degree of bond length equalization and, consequently, a substantial level of aromatic character.

Further geometric and electronic analysis of aromaticity can be performed using indices such as Bond Uniformity (IA) and Average Bond Order (ABO). Bond Uniformity measures the variance in bond lengths around the ring, with lower values indicating higher uniformity and stronger aromaticity. The Average Bond Order provides an electronic measure of the delocalization within the ring. For aromatic systems, bond orders are expected to be intermediate between those of single and double bonds.

The aromaticity of the core 1,2-oxazole ring is significantly modulated by its substituents.

2,4-Dimethylphenyl Group: The phenyl ring at the C3 position is connected to the oxazole ring. The two methyl groups on the phenyl ring are weakly electron-donating via induction (+I). However, potential steric hindrance from the ortho-methyl group may cause the phenyl ring to twist out of the plane of the oxazole ring. This dihedral angle would reduce the extent of π-conjugation between the two rings. Despite this, the primary electronic influence on the oxazole's aromaticity comes from the powerful electron-donating amine group.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the electronic structure of a molecule. nih.gov It illustrates the charge distribution and is used to predict how a molecule will interact with other chemical species. researchgate.net The MEP map visualizes regions of positive and negative electrostatic potential on the electron isodensity surface, identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Electron Density and Reactivity Sites

The MEP map of this compound reveals distinct regions of varying electron density, which are critical for determining its chemical reactivity. The distribution of electrons is heavily influenced by the different electronegativities of the atoms and the presence of electron-donating groups.

High Electron Density Regions: The most electron-rich areas are concentrated around the heteroatoms. Specifically, the nitrogen atom of the amino group (-NH₂) possesses a lone pair of electrons, creating a site of significant negative potential. libretexts.org Similarly, the nitrogen and oxygen atoms within the 1,2-oxazole ring are highly electronegative, leading to an accumulation of electron density. These regions are the primary sites for electrophilic attack.

Low Electron Density Regions: Conversely, the hydrogen atoms of the amino group and those attached to the dimethylphenyl ring are characterized by positive electrostatic potential. This electron deficiency makes them susceptible to nucleophilic attack. The aromatic ring itself presents a more complex picture, with the π-electron cloud being a potential site for interaction, though its reactivity is modulated by the attached substituent groups.

Charge Distribution and Nucleophilic/Electrophilic Regions

The charge distribution in this compound dictates its nucleophilic and electrophilic character. The lone pair of electrons on the amino nitrogen makes it a strong nucleophilic center. libretexts.org The delocalization of this lone pair can influence the aromatic system, enhancing the electron density of the oxazole ring. msu.edu

The table below summarizes the expected characteristics of the different functional regions of the molecule based on general principles of electronic effects.

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxazole Ring | Nitrogen Atom | Negative (Yellow to Red) | Nucleophilic / Site for Electrophilic Attack |

| Oxygen Atom | Negative (Yellow to Red) | Nucleophilic / Site for Electrophilic Attack | |

| Amino Group | Nitrogen Atom | Strongly Negative (Red) | Strongly Nucleophilic |

| Hydrogen Atoms | Strongly Positive (Blue) | Electrophilic / Site for Nucleophilic Attack | |

| Dimethylphenyl Ring | Aromatic Carbons | Variable | Modulated by substituents |

| Hydrogen Atoms | Positive (Light Blue) | Electrophilic |

This table is generated based on established principles of molecular electrostatic potential for the constituent functional groups, as specific computational data for the title compound is not available.

Excited-State Dynamics and Photoreactivity

The photoreactivity of a molecule is governed by its behavior after absorbing light, which promotes it to an electronically excited state. The subsequent processes, such as energy dissipation and chemical transformation, occur on extremely short timescales.

Ultrafast Decay Pathways

Upon photoexcitation, this compound is expected to undergo rapid deactivation through several decay pathways. For aromatic molecules containing electron-donating (amino) and accepting (oxazole) moieties, intramolecular charge transfer (ICT) is a common phenomenon. nih.gov

Initial Excitation: Absorption of a photon promotes the molecule from its ground state (S₀) to an excited singlet state (S₁), often a locally excited (LE) state.

Intramolecular Charge Transfer (ICT): Following initial excitation, an ultrafast transition to an ICT state can occur. In this process, electron density shifts from the electron-rich 2,4-dimethylphenyl and amino portions of the molecule to the electron-accepting 1,2-oxazole ring. nih.govnih.gov

Relaxation: The excited molecule can then relax back to the ground state via radiative (fluorescence) or non-radiative (internal conversion, intersystem crossing) pathways. The specific pathway and its timescale are highly dependent on the molecular structure and its environment.

Ring-Opening and Ring-Closure Processes

Heterocyclic rings, particularly strained ones like 1,2-oxazole, are known to be susceptible to photochemical ring-opening reactions. The N-O bond in the isoxazole (B147169) ring is relatively weak and represents a potential site for cleavage in the excited state.

A plausible photochemical reaction pathway for this compound is initiated by the cleavage of this N-O bond. This ring-opening would generate a high-energy diradical or zwitterionic intermediate. researchgate.net Such intermediates are typically short-lived and can undergo subsequent rearrangements or ring-closure reactions to form new, more stable products. While specific studies on this compound are not documented, analogous processes in other isoxazole derivatives suggest that this is a likely photoreactive pathway. researchgate.net

The table below outlines a hypothetical sequence for the photoreactivity of the oxazole ring.

| Step | Process | Description |

| 1 | Photoexcitation | Absorption of UV light promotes the molecule to an excited electronic state (S₁). |

| 2 | N-O Bond Cleavage | In the excited state, the weak N-O bond of the 1,2-oxazole ring breaks, leading to a ring-opened intermediate. |